5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Overview
Description
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl3N3O and its molecular weight is 284.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiprotozoal Activity
Research has shown that derivatives of nicotinonitrile, including structures similar to 5-amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile, possess significant antimicrobial properties. These compounds have been synthesized and evaluated against various bacterial and fungal strains, showing potential as antimicrobial agents. For instance, the synthesis and antimicrobial activity of certain nicotinonitrile derivatives were investigated, highlighting their effectiveness against Gram-positive, Gram-negative bacteria, and fungi (Guna, Bhadani, Purohit, & Purohit, 2015). Additionally, the antiprotozoal activity of related compounds, particularly against Trypanosoma and Plasmodium species, indicates their potential in treating diseases like malaria and sleeping sickness (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Cancer Research
Certain nicotinonitrile derivatives exhibit promising anticancer properties. Research into novel nicotinonitrile derivatives bearing imino moieties has shown that these compounds can induce apoptosis and inhibit tyrosine kinase, a key enzyme involved in cancer cell growth and proliferation. This suggests potential applications in cancer therapy, with derivatives demonstrating potent antiproliferative activity against various cancer cell lines (El-Hashash, El-Bordany, Marzouk, El-Naggar, Nawar, & El-Sayed, 2019).
Corrosion Inhibition
Pyridine derivatives, including those structurally related to 5-amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile, have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds exhibit strong adsorption to the metal surface, providing a protective layer against corrosion. Their efficiency as corrosion inhibitors has been supported by various studies, including electrochemical measurements and surface analysis, demonstrating their potential in industrial applications (Ansari, Quraishi, & Singh, 2015).
Properties
IUPAC Name |
5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O.2ClH/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5;;/h4,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEVLVUNSMLHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)COC)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656893 | |
Record name | 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-33-6 | |
Record name | 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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